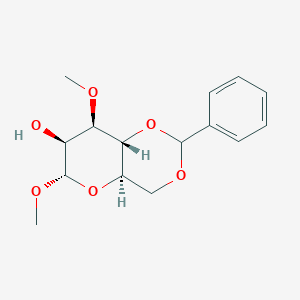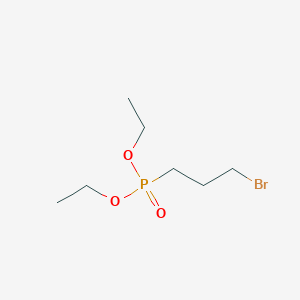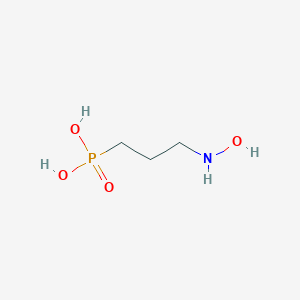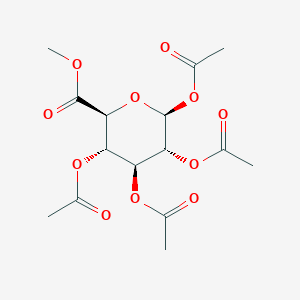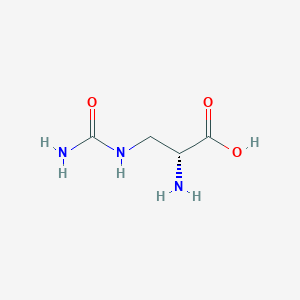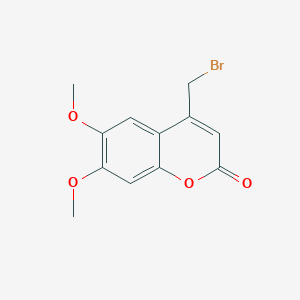
S-Nitroso-N-valeryl-D,L-penicillamine
Overview
Description
SNVP is an S-nitrosothiol that acts as a nitric oxide (NO) donor and vasodilator. It decompensates to release NO in vitro, an effect that is enhanced by both CuSO4 and cysteine. SNVP induces dose-dependent vasodilation of isolated, precontracted, and endothelium-intact rat arteries (pD2 = 5.74). It also induces sustained vasodilation of isolated, precontracted, and endothelium-denuded rat arteries when used at concentrations greater than 1 μM.
Scientific Research Applications
Stability and Metal Complexing : Novel S-nitrosothiol compounds, potentially including S-Nitroso-N-valeryl-D,L-penicillamine, exhibit unusual stability in aqueous solutions. These compounds may complex with free copper ions, potentially releasing nitric oxide, which is significant in biochemical processes (Soulère et al., 2001).
Medical Device Applications : A related compound, SNAP-cyclam, effectively releases nitric oxide into polymer matrices, suggesting potential improvements in medical device safety and efficacy (Connor McCarthy et al., 2016).
Role in Nitric Oxide Biochemistry : The decomposition of S-nitrosothiols, including those like this compound, is crucial in nitric oxide biochemistry, particularly involving trace transition metal ions and reduced metal ions. This process is important for signal transduction (Singh et al., 1996).
Activation of Guanylate Cyclase : S-nitrosothiols formed from thiols, such as this compound, are potent activators of guanylate cyclase. This has implications in the biochemical pathways initiated by compounds like nitroprusside and nitrosoguanidine (Ignarro et al., 1980).
Vasodilation Properties : N-substituted analogues of S-Nitroso-N-acetyl-D,L-penicillamine show prolonged nitric oxide-mediated vasodilation in rat arteries, suggesting therapeutic potential in vascular diseases (Megson et al., 1999).
Treatment of Nickel Toxicity : D-penicillamine, related to this compound, effectively treats nickel toxicity by forming a stable nickel complex, which can be excreted from the body (Baidya et al., 1991).
Antiviral Effects : Nitric oxide, potentially released from compounds like this compound, has shown antiviral effects, such as inhibiting herpes simplex virus type 1 replication in vitro (Croen, 1993).
Sensing Applications : Silicon quantum dots and DTNB-based assays can detect D-penicillamine in biological samples, which is relevant for medical and clinical treatments (Liu et al., 2020).
Mechanism of Action
Target of Action
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
SNVP interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by SNVP is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
It is known that snvp exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .
Result of Action
The primary result of SNVP’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .
Action Environment
The action of SNVP can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of SNVP . This could potentially affect the stability and efficacy of SNVP in different physiological environments .
Biochemical Analysis
Biochemical Properties
S-Nitroso-N-valeryl-D,L-penicillamine can interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit higher lipophilicity and greater stability in solution than S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . The presence of Cu(II) and cysteine can accelerate its decomposition .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine and augment cardiac function . It also exerts beneficial effects on cardiac function by enhancing diastolic function and cardiac output .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to gradually elevate intracellular cGMP levels and nitric oxide (NO) levels, resulting in the gradual transactivation and translation of the choline acetyltransferase gene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to exhibit higher lipophilicity and greater stability in solution than SNAP . The presence of Cu(II) and cysteine can accelerate its decomposition .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found to cause prolonged vasodilatation in endothelium-denuded vessels at moderate and high concentrations .
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZCAKMRYXQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274459 | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-99-8 | |
| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



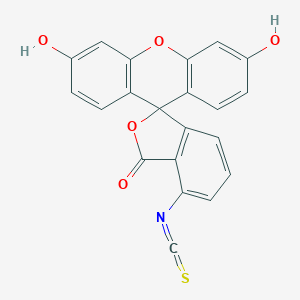
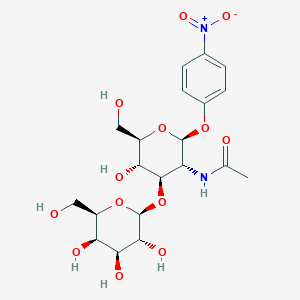
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)

